1-(3-Methyloxetan-3-yl)ethanone
Description
Overview of Oxetane (B1205548) Chemistry and its Significance
Oxetanes are four-membered cyclic ethers that have garnered significant attention in modern chemical research, particularly in the fields of medicinal chemistry and organic synthesis. acs.orgnih.gov Their unique properties make them valuable components in the design of novel molecules with enhanced characteristics. acs.orgresearchgate.net
Historical Context of Oxetane Research
The study of oxetanes dates back to the 19th century, with the first synthesis of the parent compound, oxetane, being a notable early achievement. beilstein-journals.org For many years, oxetanes were primarily of academic interest, with research focusing on their physical and chemical properties. illinois.edu However, pioneering work in the early 2000s demonstrated their potential as bioisosteres for commonly used functional groups in drug molecules, sparking a surge of interest in their application. researchgate.net This "rediscovery" fueled the inclusion of oxetane rings in numerous drug discovery programs. nih.gov
Unique Structural Attributes and Intrinsic Strain of Oxetane Rings
The oxetane ring is a four-membered heterocycle containing one oxygen atom. researchgate.net This small ring structure results in significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of epoxides. beilstein-journals.org The endocyclic bond angles in oxetane deviate significantly from the ideal tetrahedral angle. beilstein-journals.org This strain influences the ring's conformation, which is not perfectly planar but rather possesses a slight pucker. illinois.edumdpi.com The introduction of substituents on the ring can further influence this puckering. acs.org The strained C-O-C bond also exposes the lone pairs of electrons on the oxygen atom, making oxetanes effective hydrogen-bond acceptors. beilstein-journals.orgmdpi.com
Table 1: Comparison of Ring Strain in Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
| Oxirane (Epoxide) | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran | 5 | 5.6 |
Data sourced from multiple scientific reports. beilstein-journals.org
Role of Oxetanes as Stable Motifs and Reactive Intermediates in Chemical Sciences
The dual nature of oxetanes as both stable motifs and reactive intermediates contributes to their broad utility in chemistry. acs.org
As Stable Motifs:
In medicinal chemistry, the oxetane ring is increasingly used as a stable structural unit to improve the physicochemical properties of drug candidates. acs.orgnih.gov It is often employed as an isostere—a substituent with similar size and electronic properties—for gem-dimethyl groups and carbonyl functionalities. acs.orgresearchgate.net The incorporation of an oxetane can lead to:
Increased aqueous solubility: The polar nature of the oxetane ring can enhance the solubility of a molecule. researchgate.net
Improved metabolic stability: Replacing metabolically vulnerable groups with an oxetane can reduce the rate of degradation by metabolic enzymes. researchgate.netmagtech.com.cn
Modulation of lipophilicity: Oxetanes can be used to fine-tune the balance between water and lipid solubility (LogD). acs.orgnih.gov
Increased three-dimensionality: The non-planar structure of the oxetane ring can lead to better binding interactions with biological targets. nih.govnih.gov
The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. acs.orgnih.gov
As Reactive Intermediates:
The inherent ring strain of oxetanes also makes them susceptible to ring-opening reactions, a property that is exploited in organic synthesis. acs.orgsioc-journal.cn This reactivity allows for the construction of more complex molecules. acs.orgnih.gov For instance, the ring can be opened by nucleophiles, leading to the formation of new functional groups and carbon skeletons. acs.orgbeilstein-journals.org
The Compound 1-(3-Methyloxetan-3-yl)ethanone: A Key Oxetane Derivative
This compound is a specific oxetane derivative that has emerged as a valuable tool in chemical synthesis. cymitquimica.comapolloscientific.co.uk
Importance as a Functionalized Oxetane Building Block
This compound serves as a key building block, providing a readily available source of the 3-methyloxetane (B1582186) motif for incorporation into larger, more complex molecules. cymitquimica.combldpharm.com Its structure combines the desirable features of the oxetane ring with a ketone functional group, which allows for a wide range of subsequent chemical transformations. The ketone can participate in reactions such as reductions, additions, and condensations, providing a versatile handle for further derivatization.
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1363381-04-7 |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
Data sourced from chemical supplier databases. bldpharm.comkeyorganics.net
Research Rationale and Scope of Investigation within Organic and Medicinal Chemistry
The rationale for investigating compounds like this compound stems from the growing demand for novel chemical entities with improved drug-like properties. In medicinal chemistry, the focus is on utilizing this building block to synthesize new compounds and explore how the 3-methyloxetane group influences biological activity and pharmacokinetic profiles. googleapis.com For example, the introduction of this motif can impact a compound's potency, selectivity, and metabolic stability. nih.gov
In organic synthesis, research is directed towards developing new and efficient methods for the preparation of this compound and exploring its reactivity in various chemical transformations. magtech.com.cnrsc.org This includes its use in the construction of complex natural products and other target molecules. beilstein-journals.org The unique combination of the strained oxetane ring and the reactive ketone functionality presents opportunities for discovering novel chemical reactions and synthetic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLIWDQZUUUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(COC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741763 | |
| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-04-7 | |
| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methyloxetan-3-yl)ethan-1-one | |
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Chemical Reactivity and Mechanistic Investigations of 1 3 Methyloxetan 3 Yl Ethanone and Its Analogs
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The high ring strain of oxetanes facilitates their cleavage under various conditions, proceeding through nucleophilic, acid-catalyzed, or radical-mediated pathways. beilstein-journals.orgresearchgate.net The regiochemical outcome of these reactions is a key consideration and is heavily influenced by steric and electronic factors of the substituents on the oxetane ring. magtech.com.cn
Nucleophilic Ring Opening Mechanisms
Nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes, such as analogs of 1-(3-methyloxetan-3-yl)ethanone, are fundamental transformations. The site of nucleophilic attack is primarily governed by a balance between steric hindrance and the electronic nature of the nucleophile and substrate. magtech.com.cn
Strong, "hard" nucleophiles, including organometallic reagents (e.g., organolithiums, Grignard reagents), amines, and alkoxides, typically attack the less sterically hindered carbon atom adjacent to the oxygen via a classic SN2 mechanism. magtech.com.cn This regioselectivity is driven by steric control, where the nucleophile approaches the most accessible electrophilic carbon center. For a 3,3-disubstituted oxetane, nucleophilic attack would occur at one of the equivalent C2 or C4 positions. In the case of 2-substituted oxetanes, the attack preferentially happens at the C4 position. magtech.com.cn
In contrast, 2-vinyloxetane analogs can undergo an SN2' reaction, where the nucleophile attacks the terminal carbon of the vinyl group, leading to a ring-opened product with the double bond shifted. magtech.com.cn
The presence of a substituent at the 3-position, such as the acetyl and methyl groups in this compound, can sterically shield the oxetane oxygen and potentially influence the ring's puckering, but the primary mode of attack for strong nucleophiles remains at the less substituted C2/C4 positions. illinois.eduethz.ch
| Nucleophile Type | Mechanism | Site of Attack (on unsymm. oxetane) | Controlling Factor |
| Strong (e.g., R-Li, RMgX, R₂NH) | SN2 | Less substituted carbon | Steric Effects magtech.com.cn |
| Strong (on 2-vinyloxetane) | SN2' | β-carbon of vinyl group | Conjugate Addition magtech.com.cn |
| Weak (e.g., H₂O, ROH) | SN2 (requires acid) | More substituted carbon | Electronic Effects magtech.com.cn |
Acid-Catalyzed Ring Opening Pathways
The presence of an acid, either a Brønsted or Lewis acid, significantly facilitates the ring-opening of oxetanes by activating the ether oxygen. beilstein-journals.orgmdpi.com The acid coordinates to or protonates the oxygen atom, forming an oxonium ion. This process enhances the electrophilicity of the ring carbons and weakens the C-O bonds, making the ring susceptible to attack by even weak nucleophiles like water or alcohols. mdpi.comlibretexts.org
The mechanism of acid-catalyzed ring-opening is often described as a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org After protonation, the C-O bond begins to break, leading to the development of a partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks this more substituted, carbocation-like center. libretexts.orgmasterorganicchemistry.com This contrasts with the base-catalyzed mechanism, where steric factors dominate. magtech.com.cn For an analog like 1-(3-phenyloxetan-3-yl)ethanone, acid-catalyzed opening would lead to attack at the C3 position.
A variety of Lewis acids have been employed to catalyze these transformations. For instance, (salen)Co(III) complexes have been shown to be effective catalysts for the enantioselective intramolecular ring-opening of oxetanes with tethered alcohols, producing chiral tetrahydrofurans in high yield and enantioselectivity. acs.org Similarly, the frustrated Lewis pair (FLP) system of B(C₆F₅)₃ and a hydrosilane can catalyze the reductive ring-opening of 3-aryl oxetanes, which can proceed through an unusual pathway involving aryl migration via a phenonium ion intermediate. acs.org
| Catalyst System | Substrate Type | Nucleophile | Product Type | Key Finding |
| (salen)Co(III) | Oxetane-alcohols | Intramolecular Alcohol | Tetrahydrofurans | Highly enantioselective cyclization (up to 98% ee). acs.org |
| B(C₆F₅)₃ / Hydrosilane | 3-Aryl Oxetanes | Hydride (from silane) | Ring-opened silyl (B83357) ethers / Alcohols | Can lead to unexpected aryl migration. acs.org |
| MoCl₅ | Tetrahydrofuran (THF) | THF | Dimerized ether | C-O bond cleavage can occur even without an external nucleophile. mdpi.com |
Radical-Mediated Ring Opening Processes (e.g., Unimolecular Decomposition of Oxetanyl Radicals)
While polar ring-opening reactions are well-explored, the reactivity of oxetanes as radical precursors is a more recently developed area. researchgate.netchemrxiv.org Oxetanyl radicals can be generated through various methods, including cobalt-catalyzed processes. A strategy using vitamin B12 and an oxetane can form an alkylated cobalt complex; subsequent homolytic cleavage of the Co-C bond generates a nucleophilic alkyl radical. researchgate.netnih.gov This radical can then engage in further reactions.
Once formed, oxetanyl radicals can undergo unimolecular decomposition, typically through ring-opening via C-O or C-C bond scission. nih.govnih.gov Computational studies on 2,4-dimethyloxetanyl radicals, which are structural analogs, provide insight into these pathways. The decomposition mechanisms are highly dependent on the position of the radical center. nih.govacs.org
Radical at C2 (or C4): The decomposition of a 2,4-dimethyloxetan-2-yl radical is predicted to proceed via ring-opening followed by β-scission to yield products like propene and an acetyl radical. nih.govacs.org
Radical at C3: A 2,4-dimethyloxetan-3-yl radical can decompose to form 3-butenal (B104185) and a methyl radical. nih.govbohrium.com
These unimolecular reactions compete with bimolecular reactions, such as addition to O₂, and are crucial in understanding the subsequent chemistry of these radical intermediates. nih.govacs.org The rate coefficients for these ring-opening reactions are significant and comparable to those of O₂ addition, highlighting the importance of these decomposition pathways. bohrium.com
| Radical Precursor | Generation Method | Decomposition Pathway | Major Products | Reference |
| 2,4-dimethyloxetan-2-yl | H-abstraction | Ring-opening & β-scission | Propene + Acetyl radical | nih.govacs.org |
| 2,4-dimethyloxetan-3-yl | H-abstraction | Ring-opening & β-scission | 3-Butenal + Methyl radical | nih.govbohrium.com |
| Oxetane + TMSBr | Co(I) complex | Co-C bond homolysis | γ-bromo-alkoxy radical | nih.gov |
Ring Expansion Reactions
The strain energy of the oxetane ring can also be relieved through ring expansion reactions, providing a powerful synthetic route to larger heterocyclic systems, most commonly five-membered tetrahydrofurans. sioc-journal.cn These reactions often involve the insertion of a single atom, typically carbon, into the ring structure.
Involvement of Carbene Precursors (e.g., Diazo Compounds)
The reaction of oxetanes with carbenes, frequently generated from diazo compounds, is a well-established method for ring expansion. sioc-journal.cn The mechanism generally proceeds through the initial nucleophilic attack of the oxetane oxygen onto the electrophilic carbene, forming an oxonium ylide intermediate. beilstein-journals.orgrsc.org This ylide is unstable and rapidly rearranges to afford the more stable, expanded ring product.
The rearrangement of the oxonium ylide can occur via two main pathways: a sioc-journal.cnCurrent time information in Bangalore, IN.-Stevens rearrangement or a researchgate.netsioc-journal.cn-sigmatropic rearrangement, with the preferred pathway often depending on the substituents and the conformation of the ylide. beilstein-journals.org
These reactions can be promoted photochemically or through catalysis by transition metals, with copper and rhodium complexes being widely used. beilstein-journals.orgrsc.orgresearchgate.net For example, photochemically generated stabilized carbenes react with oxetanes at room temperature to give tetrahydrofurans in high yields and with good diastereoselectivity. beilstein-journals.orgresearchgate.net Metal-catalyzed versions, such as those using a Cu(I)/bisazaferrocene complex, can achieve high levels of enantioselectivity in the ring expansion of prochiral oxetanes. acs.orgclausiuspress.com
| Carbene Precursor | Activation Method | Catalyst | Key Intermediate | Product |
| Diazoacetate | Photochemical (blue LEDs) | None | Oxonium Ylide | Tetrahydrofuran beilstein-journals.orgresearchgate.net |
| Diazo Compound | Thermal | Rh(II) | Oxonium Ylide | 2-Imino Tetrahydrofuran rsc.org |
| t-Butyl Diazoacetate | Thermal | Cu(I)-Bipyridine | Oxonium Ylide | Tetrahydrofuran oup.com |
| Ethyl Diazoacetate | Thermal | Cu(I)-Bisazaferrocene | Oxonium Ylide | Tetrahydrofuran acs.orgclausiuspress.com |
Metal-Catalyzed Intermolecular Cycloadditions
Oxetanes can also participate as synthons in metal-catalyzed intermolecular cycloaddition reactions to construct larger and more complex heterocyclic frameworks. sioc-journal.cn In these transformations, the oxetane acts as a multi-atom component that combines with another molecule.
Examples include:
[4+2] Cycloadditions: Gold-catalyzed [4+2] cycloadditions between ynamides and oxetanes have been developed. In this process, the oxetane acts as a four-atom component, reacting with the two-atom ynamide to form a six-membered dihydropyran ring system. researchgate.net
[3+2] Cycloadditions: While less common for ring expansion, oxetanes can be precursors to species that undergo [3+2] cycloadditions. For instance, 2-methyleneoxetanes can react with nitrile oxides in this fashion. beilstein-journals.org
[4+3] Cycloadditions: Oxetanyl enolsilanes can participate in [4+3] cycloadditions with dienes upon activation with a strong Brønsted acid, yielding seven-membered cycloheptenone derivatives. researchgate.net
Other Cycloadditions: Nickel-catalyzed cycloadditions of 1,3-dienes with 3-oxetanones produce eight-membered heterocycles. researchgate.net
These reactions showcase the versatility of the oxetane ring as a building block in modern synthetic chemistry, enabling access to a diverse range of molecular architectures. sioc-journal.cnresearchgate.net
Intramolecular Cycloadditions and Neighboring Group Participation
The strained four-membered ring of the oxetane moiety in this compound and its analogs can participate in intramolecular reactions, influencing reactivity and leading to the formation of new cyclic systems. This reactivity is often governed by the principle of neighboring group participation (NGP), where an internal nucleophile or a pi system assists in a reaction, frequently leading to enhanced reaction rates and specific stereochemical outcomes. wikipedia.orgvedantu.comlibretexts.org
In the context of oxetane-containing molecules, the oxetane oxygen's lone pair electrons can act as an internal nucleophile. While direct examples of intramolecular cycloadditions involving the ethanone (B97240) group of the title compound are not extensively documented in the provided search results, the general reactivity patterns of oxetanes suggest such transformations are plausible. For instance, the formation of bicyclic or spirocyclic systems can be envisioned.
Neighboring group participation is a well-established concept where a nearby functional group influences a reaction's course. wikipedia.orgvedantu.com This can involve the interaction of a reaction center with a lone pair of electrons on a heteroatom or with the electrons in a sigma or pi bond. wikipedia.org This participation can accelerate the reaction rate and dictate the stereochemistry of the product. wikipedia.org In the case of oxetane derivatives, the oxetane ring itself can participate in reactions. For example, the intramolecular ring-opening and cyclization of β-oxetane carboxylic acids into lactones has been observed, highlighting the role of the oxetane as a neighboring group. doi.org
Nucleophilic Ring Expansion
The strained nature of the oxetane ring makes it susceptible to ring-opening and ring-expansion reactions. sioc-journal.cn Nucleophilic attack on the oxetane ring can lead to the formation of larger heterocyclic systems. These reactions are often driven by the release of ring strain.
The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical oxetanes is influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn In the presence of an acid, which activates the oxetane oxygen, even weak nucleophiles can attack the more substituted carbon. magtech.com.cn
While specific examples of nucleophilic ring expansion of this compound are not detailed in the provided search results, the general principles of oxetane chemistry suggest that the ethanone functional group could influence the outcome of such reactions. For instance, the carbonyl group could be transformed into a nucleophilic species (e.g., an enolate) that could then participate in an intramolecular ring expansion.
Ring expansions of oxetanes have been achieved using various methodologies, including reactions with diazo compounds as carbene precursors and metal-catalyzed intermolecular cycloadditions. sioc-journal.cn These methods provide access to larger oxygen-containing heterocycles. sioc-journal.cn
Transformations of the Ethanone Functional Group
The ethanone functional group in this compound provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Carbonyl Condensations and Alkylation Reactions
The carbonyl group of the ethanone moiety can undergo condensation reactions, such as the aldol (B89426) condensation, to form larger molecules. vanderbilt.edulibretexts.orglibretexts.org These reactions typically involve the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. vanderbilt.edumasterorganicchemistry.com The resulting β-hydroxy ketone can sometimes dehydrate to form an α,β-unsaturated ketone. vanderbilt.edulibretexts.org Intramolecular versions of these reactions can also occur in molecules containing two carbonyl groups, leading to the formation of cyclic products. vanderbilt.edulibretexts.org
Alkylation reactions at the α-carbon of the ethanone group are also possible. vanderbilt.edu By deprotonating the α-carbon with a strong base to form an enolate, subsequent reaction with an alkyl halide can introduce an alkyl group at this position. vanderbilt.edursc.org This allows for the extension of the carbon chain and the introduction of further functionalization.
Oxidation and Reduction Chemistry at the Ketone Site
The ketone functionality of this compound can be readily oxidized or reduced. Reduction of the ketone, for example with a hydride reagent like sodium borohydride, would yield the corresponding secondary alcohol, 1-(3-methyloxetan-3-yl)ethanol. youtube.com This transformation introduces a new stereocenter into the molecule.
Conversely, while the ketone itself is at a relatively high oxidation state, oxidative cleavage reactions could be possible under harsh conditions, potentially leading to the fragmentation of the molecule. youtube.com The stability of the oxetane ring under various oxidative and reductive conditions would be a key consideration in planning such transformations. doi.org For instance, some 3,3-disubstituted oxetanes have shown stability under a range of common reaction conditions. doi.org
Derivatization for Complex Molecular Scaffolds (e.g., Spirocycles)
The presence of both a quaternary center (the C3 of the oxetane ring) and a ketone functionality makes this compound an attractive starting material for the synthesis of spirocyclic compounds. Spirocycles are molecules containing two rings that share a single atom.
Several strategies can be envisioned for the construction of spirocycles from this ketone. For example, a Pictet-Spengler reaction involving a derivative of the ethanone could lead to the formation of a spiro-fused heterocyclic system. acs.org Another approach could involve a [2+2] cycloaddition reaction. For example, a Paterno-Büchi reaction, which is a photocycloaddition between a carbonyl group and an alkene, could be used to construct a spirocyclic oxetane. ethz.chethz.ch
Furthermore, the ethanone group can be converted into other functional groups that can then participate in cyclization reactions. For example, conversion to an alkene followed by a ring-closing metathesis or a Diels-Alder reaction could provide access to a variety of spirocyclic systems. The synthesis of spiro-oxetanes has been achieved through various methods, including those involving 1,4-C-H insertion and Williamson etherification. beilstein-journals.org
Dissociation Chemistry and Fragmentation Pathways
The study of the dissociation and fragmentation of this compound and its analogs, particularly under conditions such as mass spectrometry or pyrolysis, can provide valuable insights into its structure and reactivity.
Upon ionization in a mass spectrometer, the molecular ion of this compound would likely undergo fragmentation. The fragmentation pathways would be influenced by the relative stabilities of the resulting fragment ions and neutral species.
Based on the general principles of mass spectrometry and the chemistry of related compounds, several fragmentation pathways can be predicted. One likely pathway would involve the cleavage of the bond between the carbonyl carbon and the oxetane ring, leading to the formation of an acetyl cation (CH₃CO⁺, m/z 43) and a 3-methyloxetan-3-yl radical.
Another potential fragmentation pathway involves the ring-opening of the oxetane moiety. Studies on the unimolecular reactions of 2-methyloxetanyl radicals have shown that ring-opening via C-O bond scission is a common pathway. acs.orgnih.gov For the 2-methyloxetan-3-yl radical, ring-opening can lead to the formation of but-2-en-3-oxy, which can then undergo further reactions to produce species like butadiene. acs.orgnih.gov
The presence of the ketone group could also direct fragmentation. For example, a McLafferty rearrangement could occur if a suitable gamma-hydrogen is available. However, in the case of this compound, this is not a primary fragmentation pathway due to the lack of abstractable gamma-hydrogens on the oxetane ring itself.
Experimental studies, such as those using multiplexed photoionization mass spectrometry (MPIMS) on related compounds like 2-methyloxetane (B110119), have identified various products resulting from unimolecular decomposition, including smaller alkenes, aldehydes, and ketones. nih.govosti.gov Similar fragmentation products would be expected from this compound, with the specific fragments providing clues to the underlying dissociation mechanisms.
Gas-Phase Dissociation Mechanisms and Products
The gas-phase dissociation of oxetane analogs reveals complex reaction pathways influenced by their cyclic structure. For instance, the thermal decomposition of 3-oxetanone (B52913) has been studied, identifying multiple dissociation channels. researchgate.net
Initial studies suggested that the primary dissociation pathway for 3-oxetanone upon photolysis was the formation of formaldehyde (B43269) and ketene (B1206846). researchgate.net However, more recent investigations using pyrolysis combined with matrix-isolation Fourier transform infrared spectroscopy and photoionization mass spectrometry have identified an additional significant dissociation channel that produces ethylene (B1197577) oxide and carbon monoxide. researchgate.netresearchgate.net The onset for this thermal dissociation is observed at approximately 600 °C, which is a relatively low temperature attributed to the ring strain within the molecule. researchgate.net Products such as ethylene and methyl radical have also been detected, which are thought to arise from the subsequent reactions of the initial products, particularly ethylene oxide. researchgate.net
In the case of radicals derived from 2-methyloxetane, Cl-initiated oxidation experiments followed by time-resolved photoionization mass spectrometry have identified a range of products resulting from the unimolecular dissociation of different radical isomers. acs.orgnsf.gov These products include methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein. acs.orgnsf.gov The specific products formed are linked to the initial position of the radical on the oxetane ring.
| Reactant | Primary Products Channel 1 | Primary Products Channel 2 | Secondary Products |
|---|---|---|---|
| 3-Oxetanone | Formaldehyde + Ketene | Ethylene Oxide + Carbon Monoxide | Ethylene + Methyl Radical |
Pyrolysis Studies and Isomerization Pathways
Pyrolysis studies of 3-oxetanone, conducted in a hyperthermal nozzle at temperatures ranging from 400 °C to 1200 °C, have provided a detailed view of its thermal decomposition. researchgate.net The primary isomerization event is the ring-opening of the 3-oxetanone molecule. Computational studies have identified a ring-opened isomer of ethylene oxide as a key intermediate in a newly identified dissociation channel. researchgate.net
For the 2-methyloxetanyl radical (an analog), several isomerization pathways are possible depending on the radical's location. The unimolecular decomposition pathways for three of its isomers (R1, R2, and R3) have been computationally investigated. acs.org
2-methyloxetan-4-yl (R1): This radical undergoes exothermic ring-opening through C–O bond scission to form butanal-3-yl. This intermediate then primarily undergoes C–C β-scission to yield propene and a formyl radical. acs.orgnih.gov
2-methyloxetan-3-yl (R2): The lowest energy pathway for this isomer involves ring-opening via scission of the C–O bond at the 3-position, which has a barrier of 20.5 kcal/mol, to form but-2-en-3-oxy. acs.orgnih.gov This can then lead to products like butadiene. acs.org
2-methyloxetan-2-yl (R3): The primary pathway for this isomer is ring-opening followed by β-scission, which produces an acetyl radical and ethylene. acs.orgnsf.gov
| Radical Isomer | Initial Step (Isomerization) | Subsequent Decomposition Products | Reference |
|---|---|---|---|
| 2-methyloxetan-4-yl (R1) | Exothermic ring-opening to butanal-3-yl | Propene + Formyl radical | acs.orgnih.gov |
| 2-methyloxetan-3-yl (R2) | Ring-opening to but-2-en-3-oxy | Butadiene + ȮH | acs.org |
| 2-methyloxetan-2-yl (R3) | Ring-opening and β-scission | Ethene + Acetyl radical | acs.orgnsf.gov |
Theoretical and Computational Analyses of Reaction Barriers and Branching Ratios
Theoretical and computational studies have been instrumental in elucidating the complex potential energy surfaces of oxetane analog reactions. Electronic structure theory, ab initio chemical dynamics simulations, and RRKM (Rice-Ramsperger-Kassel-Marcus) rate constant calculations have been employed to investigate the dissociation chemistry of 3-oxetanone. researchgate.net These studies revealed that the energy barrier for the formation of ethylene oxide and carbon monoxide is significantly higher than the pathway leading to ketene and formaldehyde. researchgate.net The simulations also identified a new, lower-energy dissociation channel that proceeds through a ring-opened isomer of ethylene oxide, which was found to be the dominant pathway in the dynamics simulations. researchgate.net
For the radicals of 2-methyloxetane, computational analysis has quantified the energy barriers for various reaction steps. The ring-opening of the 2-methyloxetan-3-yl (R2) radical has a calculated barrier of 20.5 kcal/mol. acs.org An alternative H-shift reaction for the butanal-3-yl intermediate (from the R1 radical) has a higher barrier of 30.4 kcal/mol. acs.orgnih.gov The formation of 1-oxiran-2-yl-ethanone from a hydroperoxy intermediate of 2-methyloxetane has a calculated barrier of 14.7 kcal/mol, while a ring-expansion to form tetrahydrofuran-3-one has a much lower barrier of 4 kcal/mol. acs.orgosti.gov These computational results highlight that the reactivity of such cyclic ethers is more complex than often assumed in chemical kinetic models for combustion. acs.orgnih.gov
| Reactant/Intermediate | Product(s) | Calculated Barrier Height (kcal/mol) | Reference |
|---|---|---|---|
| 2-methyloxetan-3-yl (R2) | but-2-en-3-oxy (via ring-opening) | 20.5 | acs.org |
| butanal-3-yl | 2-ethylvinoxy (via H-shift) | 30.4 | acs.orgnih.gov |
| 3-hydroperoxy-2-butanone-4-yl | 1-oxiran-2-yl-ethanone | 14.7 | acs.orgosti.gov |
| 1-hydroperoxy-2-butanone-4-yl | tetrahydrofuran-3-one (via ring-expansion) | 4 | acs.orgosti.gov |
Applications in Medicinal Chemistry and Drug Discovery
Oxetane (B1205548) Motif as a Bioisostere and Conformational Constraint
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The oxetane ring has proven to be an effective bioisostere for several common functionalities, offering advantages in terms of stability and physicochemical properties. beilstein-journals.org
The oxetane motif is widely recognized as a bioisosteric replacement for carbonyl and gem-dimethyl groups. acs.orgbeilstein-journals.orgacs.org The 3,3-disubstituted oxetane, in particular, has been validated as a surrogate for these groups, a concept that is becoming a modern staple in medicinal chemistry. acs.orgsemanticscholar.org
When replacing a carbonyl group , an oxetane offers similar polarity, hydrogen-bond accepting capability, and spatial arrangement of the oxygen lone pairs. beilstein-journals.org However, it provides a significant advantage in metabolic stability, as carbonyl groups can be susceptible to metabolic transformations. semanticscholar.orgbeilstein-journals.org The replacement can also induce a more non-planar conformation, which can be beneficial for target binding. ethz.ch
As a substitute for the gem-dimethyl group , which is often used to block metabolically weak spots on a molecule, the oxetane provides similar steric bulk without the associated increase in lipophilicity. acs.orgbeilstein-journals.orgethz.ch By bridging the two methyl groups with an oxygen atom, the lipophilic character is effectively reduced while maintaining the desired molecular volume and improving metabolic stability. beilstein-journals.orgethz.ch
| Original Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement |
|---|---|---|
| Carbonyl | Oxetane | Increased metabolic stability, induction of non-planar conformations. semanticscholar.orgbeilstein-journals.orgethz.ch |
| Gem-dimethyl | Oxetane | Reduced lipophilicity, maintained steric bulk, and improved metabolic stability. acs.orgbeilstein-journals.orgethz.ch |
The introduction of an oxetane ring into a molecule can significantly influence its three-dimensional structure. nih.gov The strained, four-membered ring acts as a conformational lock, rigidifying the local structure. acs.org This conformational constraint can lead to a more favorable orientation for binding to a biological target. acs.orgnih.gov For instance, the incorporation of an oxetane into an aliphatic chain can favor a bent (synclinal) arrangement over a linear (antiplanar) one. researchgate.net This ability to control molecular shape provides access to unexplored chemical space and can enhance binding affinity. nih.gov
Influence on Physicochemical and Pharmacokinetic Properties
The incorporation of an oxetane can lead to profound and beneficial changes in a molecule's aqueous solubility, lipophilicity, and metabolic stability. acs.orgresearchgate.net These properties are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The polar nature of the oxetane ring generally leads to an increase in aqueous solubility. nih.govacs.orgresearchgate.net Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net This enhancement is a significant advantage in developing orally bioavailable drugs.
Furthermore, the oxetane motif often enhances metabolic stability. acs.orgethz.chresearchgate.net Studies have shown that oxetane-containing compounds can have a reduced rate of metabolic degradation compared to their counterparts. researchgate.net For example, replacing a gem-dimethyl group with an oxetane can block metabolically labile C-H bonds without the undesirable increase in lipophilicity. acs.orgsemanticscholar.org However, the effect on metabolic stability can be dependent on the specific compound and its substitution pattern. semanticscholar.orgacs.org
Lipophilicity, a key determinant of a drug's behavior, is also significantly modulated by the oxetane ring. The introduction of this polar moiety typically decreases lipophilicity (LogD). acs.orgnih.gov This reduction can be beneficial for several parameters, including metabolic stability and solubility. acs.org
| Property | General Effect of Oxetane | Supporting Rationale |
|---|---|---|
| Aqueous Solubility | Increase nih.govacs.orgresearchgate.net | The polar nature of the ether oxygen enhances water interaction. |
| Metabolic Stability | Increase acs.orgethz.chresearchgate.net | Blocks metabolically susceptible sites and is generally more resistant to enzymatic degradation than corresponding carbonyls or gem-dimethyl groups. acs.orgsemanticscholar.orgbeilstein-journals.org |
| Lipophilicity (LogD) | Decrease acs.orgnih.gov | The inherent polarity of the oxetane ring reduces the overall oil/water partition coefficient. |
The oxygen atom in the oxetane ring is a potent hydrogen bond acceptor. beilstein-journals.orgacs.org The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it a stronger hydrogen bond acceptor than other cyclic ethers like tetrahydrofurans and even many carbonyl groups found in aldehydes, ketones, and esters. beilstein-journals.org This strong hydrogen-bonding capability can facilitate crucial interactions with biological targets.
The oxetane ring also exhibits significant Lewis basicity, again due to the accessible lone pairs on the oxygen atom. beilstein-journals.orgacs.org This property, along with its inductive electron-withdrawing effect, can influence the basicity (pKa) of nearby functional groups, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. acs.orgnih.gov
1-(3-Methyloxetan-3-yl)ethanone as a Key Building Block for Bioactive Molecules
The compound This compound is a valuable synthetic intermediate, or building block, for the incorporation of the 3-methyl-3-acetyl-oxetane moiety into larger, more complex molecules. bldpharm.comaccelachem.comaaronchem.comapolloscientific.co.ukambeed.comkeyorganics.net The presence of the ketone functional group provides a reactive handle for a wide variety of chemical transformations, such as reductive amination, aldol (B89426) reactions, and Grignard additions. This allows for the facile construction of diverse molecular scaffolds containing the beneficial oxetane ring. The 3,3-disubstitution pattern is particularly noteworthy, as it is associated with enhanced stability of the oxetane ring. acs.orgsemanticscholar.org The availability of such building blocks is crucial for medicinal chemistry programs, enabling the systematic exploration of the chemical space around a lead compound to optimize its biological activity and drug-like properties. acs.orgnih.gov The corresponding alcohol, 1-(3-methyloxetan-3-yl)ethan-1-ol, derived from the reduction of the ketone, is also a key intermediate for further chemical elaboration. fluorochem.co.uk
Targeting Specific Biological Pathways and Receptors
Antimicrobial Activity Studies
Research into the antimicrobial properties of oxetane-containing compounds has highlighted their potential as a promising scaffold in the development of new therapeutic agents. While direct and specific studies on the antimicrobial activity of This compound are not extensively detailed in publicly available research, the broader class of molecules incorporating the oxetane ring has been the subject of investigation. These studies provide valuable insights into the potential antimicrobial applications of such compounds.
Derivatives and structurally related molecules have shown notable activity against various microbial strains. For instance, research into related structures has demonstrated that the inclusion of an oxetane group can be a key feature for biological activity. Some studies have reported that compounds with similar structural motifs exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
In one area of research, compounds structurally related to this compound have been synthesized and evaluated for their effectiveness. For example, certain derivatives have recorded Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL against Staphylococcus aureus, indicating a high level of potency. The oxetane moiety is often explored in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles when compared to other, more polar functional groups.
Further studies on complex molecules that incorporate a methyloxetane unit have also revealed promising antimicrobial and antifungal activities. Although these molecules are significantly different from this compound, the data underscores the utility of the oxetane scaffold in designing bioactive agents. For example, certain N-coordinated silver(I) complexes bearing a methyloxetane-methyl chain have shown moderate MICs of 0.087 μmol/mL against both Gram-negative and Gram-positive bacteria. researchgate.net Other research on hybrid molecules has identified compounds with potent and broad-spectrum antibacterial activity, in some cases exceeding the efficacy of established antibiotics like Norfloxacin against specific strains. researchgate.net
The table below summarizes findings for various compounds containing an oxetane or related structural feature, illustrating the antimicrobial potential of this chemical class.
Interactive Data Table: Antimicrobial Activity of Related Compounds
| Compound/Derivative Class | Target Microbe(s) | Key Finding (MIC) |
| Related Oxetane Compounds | Staphylococcus aureus | As low as 8 µg/mL |
| N-coordinated silver(I) complexes with methyloxetane | Gram-negative & Gram-positive bacteria | 0.087 µmol/mL researchgate.net |
| Pyrazolyl-Imidazole-Triazole Hybrids (3c, 3d, 3e, 3m) | Candida albicans | 0.0075-0.0082 µmol/mL researchgate.net |
| Pyrazolyl-Imidazole-Triazole Hybrid (3c) | Aspergillus niger | 0.0082 µmol/mL researchgate.net |
| Triazolyl Imidazole (3p) | Pseudomonas aeruginosa | 0.0113 µmol/mL researchgate.net |
While these findings are for related or more complex molecules, they suggest that the core structure of this compound could serve as a valuable starting point for developing new antimicrobial agents. Further research is necessary to isolate and characterize the specific antibacterial and antifungal properties of this compound itself.
Future Directions and Research Perspectives
Development of Novel Asymmetric Synthetic Approaches for Chiral Oxetane (B1205548) Derivatives
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. A key area of future research will be the development of novel asymmetric methods for producing chiral derivatives of 1-(3-methyloxetan-3-yl)ethanone. Current strategies for creating chiral oxetanes often rely on multi-step sequences starting from chiral precursors. nsf.gov Future work will likely focus on catalytic asymmetric desymmetrization of prochiral oxetanes. nsf.gov This involves using a chiral catalyst, such as a Brønsted acid, to selectively open the oxetane ring with an internal nucleophile, thereby generating a stereocenter with high enantioselectivity. nsf.gov Such advancements would provide more efficient and direct access to enantiomerically pure oxetane building blocks.
Exploration of Underutilized Reactivity Modes and Regioselectivity Control
The inherent ring strain of the oxetane moiety in this compound, approximately 106 kJ/mol, makes it susceptible to various ring-opening reactions. nih.govmdpi.com While this reactivity has been exploited, there remain underutilized reaction modes that warrant further investigation. Future research will likely delve into controlling the regioselectivity of these ring-opening reactions, which is crucial for directing the synthesis towards specific products. For instance, the choice of catalyst and reaction conditions can influence whether the ring opens at the C2-O or C4-O bond. Furthermore, the unimolecular reactions of oxetanyl radicals, which can lead to a variety of ring-opened and rearranged products, present a complex but potentially fruitful area for exploration. acs.org A deeper understanding of these reaction pathways, aided by computational studies, will enable chemists to harness the full synthetic potential of the oxetane ring.
Advanced Applications in Complex Natural Product and Synthetic Molecule Synthesis
Oxetane-containing natural products, such as oxetanocin A and taxol, highlight the importance of this structural motif in biologically active molecules. mdpi.com The compound this compound and its derivatives serve as valuable building blocks for the synthesis of complex natural products and other intricate synthetic targets. beilstein-journals.org Future research will focus on incorporating this oxetane unit into larger, more complex molecular architectures. The stability of the 3,3-disubstituted oxetane core under a variety of reaction conditions makes it a robust component for multi-step syntheses. rsc.org As synthetic methodologies for oxetanes become more sophisticated, their application in the total synthesis of novel and known natural products is expected to expand significantly.
Rational Design of Next-Generation Oxetane-Containing Therapeutics with Tailored Pharmacological Profiles
The oxetane ring is increasingly recognized as a valuable pharmacophore in drug discovery. nih.gov Its ability to act as a non-classical isostere for carbonyl and gem-dimethyl groups allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, metabolic stability, and lipophilicity. semanticscholar.orgmdpi.combeilstein-journals.org Future research will focus on the rational design of new therapeutics incorporating the this compound scaffold. By systematically modifying the substituents on the oxetane ring and the acetyl group, medicinal chemists can create libraries of compounds with tailored pharmacological profiles. This approach has already shown promise in the development of inhibitors for various enzymes and receptors. nih.gov For example, oxetane-containing compounds have been investigated as kinase inhibitors and have shown potential in enhancing the expression of the KCC2 transporter, which is relevant for certain neurological disorders. mdpi.comgoogle.com
Integration with Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for new drug candidates has driven the development of automated synthesis and high-throughput screening (HTS) platforms. The integration of this compound and its derivatives into these platforms represents a significant future direction. The development of robust and scalable synthetic protocols for oxetane building blocks is crucial for their use in automated synthesis. rsc.org Once synthesized, libraries of oxetane-containing compounds can be rapidly screened against a wide range of biological targets to identify new lead compounds. For instance, a high-throughput screening platform utilizing human KCC2 reporter neurons has already been developed to identify compounds that enhance KCC2 expression. google.com This synergy between advanced synthesis and screening technologies will accelerate the discovery of new oxetane-based therapeutics.
Further Computational Investigations into Reaction Dynamics and Structure-Activity Relationships
Computational chemistry plays an increasingly vital role in understanding chemical reactivity and guiding drug design. Future research on this compound will undoubtedly involve extensive computational investigations. Density Functional Theory (DFT) calculations can be used to rationalize the stereochemical outcomes of asymmetric reactions and to explore the potential energy surfaces of various reaction pathways. nsf.gov These studies can provide valuable insights into reaction mechanisms and help in the design of more efficient synthetic routes. acs.org Furthermore, computational methods are essential for elucidating the structure-activity relationships (SAR) of oxetane-containing compounds. researchgate.net By modeling the interactions between these compounds and their biological targets, researchers can predict their binding affinities and guide the design of more potent and selective drugs.
Q & A
Q. What are the common synthetic routes for 1-(3-Methyloxetan-3-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : A primary route involves Friedel-Crafts acylation , where a Lewis acid catalyst (e.g., AlCl₃) facilitates the introduction of the acetyl group to the oxetane ring . For steric challenges posed by the 3-methyl group, kinetic control (low temperatures, slow reagent addition) can improve selectivity. Alternative methods include oxidation of secondary alcohols using CrO₃ or KMnO₄, though over-oxidation risks require careful monitoring . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl and oxetane ring protons (e.g., δ ~1.5 ppm for methyl, δ ~4.5 ppm for oxetane O-CH₂).
- IR : Confirms carbonyl stretch (~1700 cm⁻¹) and oxetane C-O-C vibrations (~950 cm⁻¹).
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and steric strain in the oxetane ring . Preprocess data with WinGX for small-molecule structure validation .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to strong acids/bases (risk of oxetane ring opening) and oxidizers (risk of ketone degradation) . Conduct periodic GC-MS analysis to detect decomposition products like acetic acid or ring-opened derivatives.
Advanced Research Questions
Q. How can steric hindrance from the 3-methyl group be mitigated during functionalization reactions?
- Methodological Answer :
Q. What computational strategies predict the reactivity of this compound in ring-opening polymerizations?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model oxetane ring strain and nucleophilic attack pathways. Compare activation energies for different initiators (e.g., BF₃ vs. H⁺). Pair with MD simulations to assess polymer chain growth kinetics. Validate predictions via MALDI-TOF MS analysis of oligomer distributions .
Q. How should researchers resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR with computed spectra (Gaussian, ORCA). Adjust for solvent effects (CPCM model) .
- Dynamic effects : Use VT-NMR to probe conformational changes (e.g., oxetane puckering) that alter chemical shifts.
- Crystallographic refinement : Re-analyze X-ray data with SHELXD to detect disorder or twinning artifacts .
Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
